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molecular formula C14H9NO2 B3236855 2-Phenylbenzo[d]oxazole-7-carbaldehyde CAS No. 137762-82-4

2-Phenylbenzo[d]oxazole-7-carbaldehyde

Cat. No. B3236855
M. Wt: 223.23 g/mol
InChI Key: YVQBPKPDZXGVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254692

Procedure details

10 mmol of the compound from Example XVI were boiled under reflux with 50 mmol of MnO2 (active) in 50 ml of acetone for 6 h, the solid was filtered off with suction and the filtrate was concentrated. The residue was recrystallized from isopropanol. M.p.: 107° C.
Name
compound
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mmol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:11]2[O:10][C:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:8][C:7]=2[CH:6]=[CH:5][CH:4]=1>CC(C)=O.O=[Mn]=O>[C:12]1([C:9]2[O:10][C:11]3[C:3]([CH:2]=[O:1])=[CH:4][CH:5]=[CH:6][C:7]=3[N:8]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
compound
Quantity
10 mmol
Type
reactant
Smiles
OCC1=CC=CC=2N=C(OC21)C2=CC=CC=C2
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
50 mmol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from isopropanol

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC=C2C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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